PIPPS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

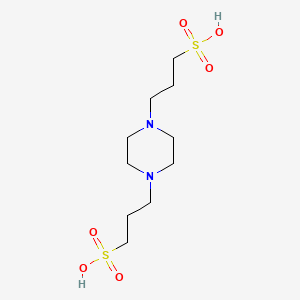

3-[4-(3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O6S2/c13-19(14,15)9-1-3-11-5-7-12(8-6-11)4-2-10-20(16,17)18/h1-10H2,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLPTSJWDUCMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCS(=O)(=O)O)CCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063966 | |

| Record name | 1,4-Piperazinedipropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-56-9 | |

| Record name | 1,4-Piperazinedipropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinedipropanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinedipropanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinedipropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1,4-dipropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to PIPPS Buffer

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PIPPS (Piperazine-N,N′-bis(3-propanesulfonic Acid)), a zwitterionic biological buffer. It details its physicochemical properties, with a focus on its pKa values, and outlines its applications and standard laboratory protocols.

Introduction to this compound Buffer

This compound, chemically known as Piperazine-N,N′-bis(3-propanesulfonic Acid), is a zwitterionic buffer belonging to the family of "Good's buffers".[1] These buffers were developed to provide stable pH environments for biochemical and biological research.[1] this compound is particularly valued for its buffering capacity in the physiological pH range, its minimal interaction with metal ions, and its chemical stability.[2] Like other Good's buffers, it features high water solubility, low permeability through biological membranes, and minimal absorption in the UV-visible spectrum, making it a versatile tool in various experimental settings.[1]

Physicochemical Properties

The utility of a buffer is defined by its physicochemical characteristics. This compound is a non-metal complexing, zwitterionic compound, meaning it carries both a positive and a negative charge, resulting in a net neutral charge at its isoelectric point.[2] This structure contributes to its high solubility and minimal interference in biological systems.

2.1 Core Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Piperazine-N,N′-bis(3-propanesulfonic Acid) | [3][4] |

| CAS Number | 5625-56-9 | [2][3][4] |

| Molecular Formula | C₁₀H₂₂N₂O₆S₂ | [4] |

| Molecular Weight | 330.42 g/mol | [4] |

| UV Absorbance | No interference at wavelengths > 240 nm | [2][4] |

2.2 pKa and Buffering Range

The pKa is the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity.[5] As a diprotic acid, this compound has two pKa values. The second dissociation constant (pKa₂) is relevant for its use as a biological buffer.

| Parameter | Value | Conditions | Source |

| pKa₁ | 3.73 | 100 mM, 25°C | [2][4] |

| pKa₂ | 7.96 | 100 mM, 25°C | [2][4] |

| pKa₂ Range | 7.8 - 8.2 | Not specified | [6] |

| Useful pH Range | 6.8 - 9.2 | Not specified | [6] |

2.3 Effects of Temperature and Concentration on pKa

The pKa of a buffer is not an absolute constant; it is influenced by temperature and the ionic strength of the solution.[5][7] For buffers containing amino groups, the pKa typically decreases as temperature increases.[7] This relationship is described by the van't Hoff equation and is quantified by the term d(pKa)/dT.[8]

It is crucial for researchers to adjust the pH of a this compound buffer solution at the intended experimental temperature to ensure accuracy.[8] Furthermore, the concept of the "thermodynamic pKa" (pKa⁰) is used to define the pKa at infinite dilution (buffer concentration = 0) and a standard temperature (25°C), providing a true constant for the buffer.[5]

Applications in Research and Drug Development

This compound is utilized in a wide array of applications where stable pH maintenance is critical.

-

Biochemical Assays: Its buffering range is suitable for many enzyme assays that function optimally at or near physiological pH.[9]

-

Cell Culture: While less common than HEPES, its properties make it a viable option for maintaining pH in certain cell culture media.[9]

-

Electrophoresis: this compound can be used in the preparation of electrophoresis buffers for the separation of proteins and nucleic acids.[9]

-

Drug Formulation: In pharmaceutical sciences, maintaining a specific pH is vital for drug solubility, stability, and efficacy. The selection of a buffer system with a suitable pKa, like this compound, is a critical step in formulation development.[7]

The logical process for selecting an appropriate buffer for a given application is outlined in the diagram below.

Caption: A flowchart illustrating the decision-making process for selecting a suitable biological buffer based on experimental requirements.

Experimental Protocols: Preparation of a this compound Buffer Solution

Accurate preparation of buffer solutions is fundamental to reproducible research. The following is a generalized protocol for preparing a stock solution of this compound buffer.

Materials:

-

This compound powder (MW: 330.42 g/mol )

-

High-purity, deionized water

-

Concentrated sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

-

Calibrated pH meter

-

Volumetric flask

-

Stir plate and magnetic stir bar

Methodology:

-

Calculation: Determine the mass of this compound powder required to achieve the desired molarity and volume.

-

Formula: Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

-

Example (1 L of 0.1 M this compound): 0.1 mol/L × 1 L × 330.42 g/mol = 33.042 g

-

-

Dissolution: Add approximately 80% of the final volume of deionized water to a beaker. Place the beaker on a stir plate with a stir bar and slowly add the calculated mass of this compound powder while stirring until fully dissolved.

-

pH Adjustment:

-

Place the calibrated pH electrode into the solution.

-

Slowly add concentrated NaOH (to increase pH) or HCl (to decrease pH) dropwise until the target pH is reached.[8] Vigorous stirring is essential to prevent localized pH extremes that could damage the buffer.[8]

-

Ensure the pH is set at the intended working temperature of the experiment.[8]

-

-

Final Volume Adjustment: Transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinse water to the flask. Carefully add deionized water to reach the final volume mark.

-

Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 µm filter.[8] Store the solution at 4°C to prevent microbial growth.[8] For long-term storage, stock solutions can be aliquoted and frozen.[2]

The workflow for this protocol is visualized below.

Caption: A step-by-step workflow for the preparation and storage of a sterile this compound buffer solution.

Conclusion

This compound is a robust and reliable zwitterionic buffer with a pKa well-suited for a variety of applications in life sciences and pharmaceutical development. Its favorable characteristics, including chemical stability, minimal metal ion binding, and low UV absorbance, make it an excellent choice for experiments requiring precise pH control in the 6.8 to 9.2 range. Proper preparation, with careful attention to the effects of temperature on pKa, is essential for its effective use in achieving reproducible and accurate experimental outcomes.

References

- 1. interchim.fr [interchim.fr]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound Buffer | CAS 5625-56-9 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 4. This compound A non-metal complexing, zwitterionic buffer with mixed-mode dissociation constants of pKa1 = 3.73 and pKa2 = 7.96 (100 mM, 25°C) this compound has no interference at wavelengths longer than 240 nm. | 5625-56-9 [sigmaaldrich.com]

- 5. Biological buffers pKa calculation [reachdevices.com]

- 6. Useful pH Range of Biological Buffers - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 8. itwreagents.com [itwreagents.com]

- 9. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

PIPPS Buffer: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: PIPPS (Piperazine-N,N'-bis(3-propanesulfonic acid)) is a zwitterionic biological buffer, one of the 'Good's buffers' that are widely used in biological and biochemical research. Its two pKa values make it a versatile buffer for various applications. This guide provides a comprehensive overview of the properties, preparation, and applications of this compound buffer for researchers, scientists, and drug development professionals.

Core Properties of this compound Buffer

This compound is valued in laboratory settings for its chemical stability, low metal-binding capacity, and compatibility with many biological systems.[1][2]

| Property | Value | Reference |

| Molecular Weight | 330.42 g/mol | [2] |

| CAS Number | 5625-56-9 | [2] |

| pKa1 (25°C) | ~3.73 | [2] |

| pKa2 (25°C) | ~7.96 | [2] |

| Useful pH Range | 6.8 - 9.2 | [3] |

| dpKa/dT | -0.028 |

Temperature Dependence of pKa

The pKa of a buffer is dependent on temperature. The change in pKa with temperature can be estimated using the temperature coefficient (dpKa/dT). For this compound, the dpKa/dT is -0.028, indicating that the pKa decreases as the temperature increases.

| Temperature (°C) | Estimated pKa2 |

| 4 | 8.556 |

| 20 | 8.1 |

| 25 | 7.96 |

| 37 | 7.624 |

Experimental Protocols

Preparation of 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound buffer.

Materials:

-

This compound (free acid, MW: 330.42 g/mol )

-

Deionized water (dH₂O)

-

10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask (1 L)

-

Beaker

Procedure:

-

Weighing the this compound: Weigh out 330.42 g of this compound free acid and add it to a beaker containing approximately 800 mL of dH₂O.

-

Dissolving the this compound: Stir the solution on a stir plate. This compound free acid has low solubility in water, so it will not dissolve completely at this stage.

-

Adjusting the pH: While stirring, slowly add 10 M NaOH or KOH to the solution to increase the pH. As the pH approaches the desired pKa, the this compound will dissolve. Continue to add the base dropwise until the desired pH is reached. Be cautious not to overshoot the target pH.

-

Final Volume Adjustment: Once the this compound is fully dissolved and the pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask. Add dH₂O to bring the final volume to 1 L.

-

Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 µm filter. Store the 1 M this compound stock solution at 4°C. For long-term storage, it can be aliquoted and frozen at -20°C.

Titration of this compound Buffer

A titration curve is essential for visualizing the buffering capacity of a buffer. To generate a titration curve for this compound, you would titrate a solution of this compound free acid with a strong base (e.g., NaOH) and measure the pH after each addition of the base. The resulting curve would show two equivalence points corresponding to its two pKa values. The buffering range is the flat region of the curve around the pKa.

Applications in Research and Drug Development

Due to its buffering range and chemical properties, this compound is a suitable buffer for a variety of applications in research and drug development.

Enzymatic Assays

Maintaining a stable pH is critical for enzyme activity and kinetics studies. This compound, with its pKa2 of ~7.96, can be used in assays for enzymes that have optimal activity in the neutral to slightly alkaline pH range. Its low metal-binding capacity is advantageous when studying metalloenzymes.

Protein Crystallization

The formation of high-quality protein crystals is highly dependent on the buffer composition, including pH. This compound can be included in crystallization screens to provide buffering in the pH range of 6.8 to 9.2, which is a common range for protein crystallization.

Drug Formulation

Buffers are essential excipients in pharmaceutical formulations to maintain the pH of the product, which can affect the solubility, stability, and efficacy of the active pharmaceutical ingredient (API).[4] While specific examples for this compound are not abundant in publicly available literature, its properties make it a potential candidate for formulations where a pH in its buffering range is required and where interaction with metal ions needs to be avoided.

Visualizations

Logical Workflow for Buffer Selection in Enzyme Kinetics

The following diagram illustrates a logical workflow for selecting an appropriate buffer for an enzyme kinetics study, a process where this compound could be a candidate.

Caption: A flowchart outlining the decision-making process for selecting a suitable buffer for enzyme kinetics experiments.

Experimental Workflow: Generic ELISA

This diagram shows a generalized workflow for an Enzyme-Linked Immunosorbent Assay (ELISA), an application where a stable buffer system like this compound is crucial for the various washing and incubation steps to ensure reliable results.

Caption: A generalized workflow for a typical ELISA protocol, highlighting the repeated use of buffer in washing steps.

References

PIPPS Buffer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) is a zwitterionic biological buffer, one of the 'Good's' buffers, valued for its ability to maintain a stable pH in the physiological range. Its chemical structure, featuring a piperazine ring with two propanesulfonic acid groups, imparts unique properties that make it a versatile tool in a variety of biochemical and biological research applications. This technical guide provides an in-depth overview of the chemical structure, properties, and common applications of this compound buffer, including detailed experimental protocols and workflow diagrams.

Chemical Structure and Properties

This compound is a white crystalline powder with the chemical formula C₁₀H₂₂N₂O₆S₂ and a molecular weight of 330.42 g/mol . Its structure consists of a central piperazine ring substituted at both nitrogen atoms with a propanesulfonic acid group. This zwitterionic nature, possessing both acidic (sulfonic acid) and basic (piperazine nitrogen) functional groups, is key to its buffering capacity.

The key properties of this compound buffer are summarized in the table below:

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₂N₂O₆S₂ | |

| Molecular Weight | 330.42 g/mol | |

| CAS Number | 5625-56-9 | |

| Appearance | White crystalline powder | |

| pKa₁ (25 °C) | 3.73 | |

| pKa₂ (25 °C) | 7.96 | |

| Useful pH Range | 7.2 - 8.5 | N/A |

| Solubility in Water | Soluble | N/A |

| ΔpKa/°C | -0.015 | N/A |

Applications in Research

This compound buffer is utilized in a range of applications where maintaining a stable pH is critical. Its pKa₂ of approximately 7.96 makes it particularly suitable for experiments conducted at or near physiological pH. Common applications include:

-

Enzyme Assays: Providing a stable pH environment is crucial for accurate determination of enzyme kinetics and for screening potential inhibitors or activators.

-

Protein Purification: Maintaining protein stability and activity during various chromatography steps is essential. This compound can be used in lysis, wash, and elution buffers.

-

Cell Culture: Although less common than buffers like HEPES, this compound can be used as a component of cell culture media to maintain optimal pH for cell growth and viability.[1]

-

Chromatography: It can be employed as a component of the mobile phase in various chromatographic techniques to ensure consistent separation of analytes.

Experimental Protocols

While specific protocols often require optimization, the following provides a detailed methodology for a common application where this compound buffer can be effectively utilized.

In Vitro Kinase Assay

This protocol describes a general procedure for measuring the activity of a protein kinase in the presence of this compound buffer.

1. Reagent Preparation:

-

10X Kinase Assay Buffer:

-

500 mM this compound, pH 7.5

-

100 mM MgCl₂

-

10 mM DTT (Dithiothreitol)

-

Prepare a 1 M stock solution of this compound by dissolving 33.04 g in 80 mL of deionized water. Adjust the pH to 7.5 with 10 M NaOH and bring the final volume to 100 mL.

-

Store the 10X buffer at -20°C in aliquots.

-

-

Substrate Stock Solution:

-

Dissolve the specific peptide or protein substrate for the kinase of interest in deionized water to a final concentration of 10 mg/mL.

-

Store at -80°C in aliquots.

-

-

ATP Stock Solution:

-

Prepare a 100 mM stock solution of ATP in deionized water.

-

Store at -20°C in aliquots.

-

-

Kinase Stock Solution:

-

Dilute the purified kinase to a working concentration in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.

-

Store on ice during the experiment.

-

-

Stop Solution:

-

0.5 M EDTA, pH 8.0

-

2. Assay Procedure:

-

Prepare the reaction mixture by combining the following in a microcentrifuge tube on ice:

-

5 µL of 10X Kinase Assay Buffer

-

5 µL of Substrate Stock Solution

-

Deionized water to a final volume of 40 µL

-

-

Add 5 µL of the diluted Kinase Stock Solution to the reaction mixture.

-

Initiate the reaction by adding 5 µL of a working solution of ATP (e.g., 1 mM for a final concentration of 100 µM).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding 10 µL of Stop Solution.

-

Analyze the reaction products using an appropriate method, such as radioactive detection of ³²P incorporation, fluorescence-based assays, or antibody-based detection of phosphorylated substrate (e.g., Western blot or ELISA).

References

PIPPS Buffer: A Technical Guide for Researchers

[CAS Number: 5625-56-9] [Molecular Formula: C10H22N2O6S2]

This technical guide provides an in-depth overview of PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) buffer, a zwitterionic biological buffer commonly utilized in biochemical and biological research.[1][2][3] This document outlines its core advantages and disadvantages, presents its physicochemical properties in a structured format, and provides a generalized experimental protocol for its application.

Core Properties of this compound Buffer

This compound is a "Good's" buffer, a class of buffering agents developed to be particularly suited for biological research.[4] These buffers are characterized by several favorable properties, including high water solubility, low permeability through biological membranes, and minimal interference with biological processes.[4]

| Property | Value | Source(s) |

| pKa1 (25°C) | 3.73 (at 100 mM ionic strength) | [2][5] |

| pKa2 (25°C) | 7.96 (at 100 mM ionic strength) | [2][5] |

| pKa (20°C) | 7.96 | [2][5] |

| Useful pH Range | 6.8 - 9.2 | [3] |

| Molecular Weight | 330.42 g/mol | |

| Appearance | White powder | [3] |

| Solubility in Water | 1% | [2][5] |

| Solubility in 0.25 M NaOH | 5% | [2][5] |

Advantages of this compound Buffer

The primary advantages of this compound buffer stem from its chemical structure and its classification as a Good's buffer.

-

Zwitterionic Nature : As a zwitterionic compound, this compound possesses both a positive and a negative charge, which contributes to its high water solubility and low membrane permeability. This is advantageous in many biological experiments as it is less likely to cross cell membranes and interfere with intracellular processes.

-

Low Metal Chelation : this compound has a low capacity for forming complexes with metal ions.[2][5] This is a significant advantage in studies of metalloenzymes or reactions where the concentration of free metal ions is critical.

-

Optical Transparency : this compound does not absorb significantly in the UV and visible light spectrum, making it suitable for spectrophotometric assays.[2][5]

-

Broad Buffering Range : With a pKa of 7.96 at 25°C, this compound provides effective buffering capacity in the physiologically relevant pH range of 6.8 to 8.2.[3]

Disadvantages and Limitations of this compound Buffer

Despite its advantages, this compound buffer has some limitations that researchers should consider.

-

Limited Solubility in Water : The free acid form of this compound has a relatively low solubility in water (1%).[2][5] This can be a practical limitation when preparing concentrated stock solutions. Solubility is significantly increased by preparing the sodium salt through titration with NaOH.

-

Potential for Interaction : While generally considered non-interactive, no buffer is completely inert. All buffers have the potential to interact with proteins and other biomolecules, which can influence experimental outcomes.

Experimental Protocols

Due to the proprietary nature of many commercial research kits and the specificity of experimental designs, detailed, universally applicable protocols for this compound buffer are not commonly published. However, a generalized workflow for preparing and using this compound buffer in a typical biochemical assay, such as an enzyme kinetics study, is provided below.

General Protocol for Use in an Enzyme Kinetic Assay

This protocol outlines the basic steps for preparing a this compound buffer and using it in a generic enzyme kinetic experiment.

1. Preparation of 1 M this compound Stock Solution (pH 7.5):

-

Weigh out 330.42 g of this compound free acid.

-

Add to approximately 800 mL of deionized water.

-

While stirring, slowly add a concentrated solution of NaOH (e.g., 10 M) to dissolve the this compound and adjust the pH to 7.5.

-

Once the desired pH is reached, bring the final volume to 1 L with deionized water.

-

Sterilize by filtration through a 0.22 µm filter.

-

Store at 4°C.

2. Preparation of Working Assay Buffer (e.g., 50 mM this compound, pH 7.5):

-

Dilute the 1 M this compound stock solution 1:20 in deionized water.

-

Add other necessary components for the assay, such as salts (e.g., 100 mM KCl), cofactors (e.g., 5 mM MgCl2), and a reducing agent (e.g., 1 mM DTT).

-

Confirm the final pH of the working buffer and adjust if necessary.

3. Enzyme Kinetic Assay:

-

In a microplate well or cuvette, combine the working assay buffer with the enzyme and substrate.

-

Initiate the reaction by adding the final component (often the substrate or ATP).

-

Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

The use of this compound buffer with its low metal chelation is particularly advantageous here if the enzyme's activity is dependent on divalent cations.

Visualizations

To illustrate the logical flow of buffer selection and its application in a research context, the following diagrams are provided.

References

The Pivotal Role of Phosphoinositides in Biochemical Signaling: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoinositides (PIPs) are a class of low-abundance phospholipids that act as critical signaling molecules and key components of cellular membranes. Their dynamic phosphorylation and dephosphorylation, primarily orchestrated by the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, govern a multitude of cellular processes.[1][2][3][4] This technical guide provides an in-depth exploration of the applications of phosphoinositides in biochemistry, with a focus on their role in signal transduction and as therapeutic targets. It offers detailed experimental protocols for their study, summarizes key quantitative data, and presents visual representations of the core signaling pathways.

Introduction to Phosphoinositides

Phosphoinositides are derivatives of phosphatidylinositol (PI), a glycerophospholipid composed of a diacylglycerol backbone and a myo-inositol head group.[3][5] The inositol ring can be reversibly phosphorylated at the 3, 4, and 5 hydroxyl positions by a family of specific kinases, giving rise to seven distinct phosphoinositide species.[1][5] These molecules are not merely structural components of the cell membrane but are integral players in a wide array of cellular functions, including cell growth, proliferation, survival, migration, and vesicular trafficking.[1][4] The spatiotemporal control of phosphoinositide levels is crucial for normal cellular function, and dysregulation of their signaling pathways is a hallmark of numerous diseases, most notably cancer.[6][7]

Core Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a central signaling network that is activated by a variety of extracellular signals, including growth factors and hormones.[2][4][7] This pathway is a primary focus for drug development due to its frequent mutation and overactivation in human cancers.[6][7]

Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[4] PI(3,4,5)P3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[4] This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[4] Activated AKT then phosphorylates a multitude of downstream targets, leading to the regulation of various cellular processes. A key downstream effector of AKT is mTOR Complex 1 (mTORC1), which, when activated, promotes protein synthesis and cell growth. The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PI(3,4,5)P3 back to PI(4,5)P2.[2]

Applications in Biochemistry and Drug Development

The central role of phosphoinositide signaling in cellular homeostasis and disease provides numerous avenues for research and therapeutic intervention.

-

Cancer Biology: The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancer, driving tumor initiation, progression, and resistance to therapy.[6][7] Understanding the specific roles of different phosphoinositide isoforms and the enzymes that regulate them can lead to the identification of novel cancer biomarkers and drug targets.

-

Metabolic Disorders: This pathway is a key regulator of glucose metabolism and insulin signaling.[2] Dysregulation of phosphoinositide signaling is implicated in diseases such as type 2 diabetes.

-

Immunology: Phosphoinositides are involved in various immune cell functions, including activation, differentiation, and migration. Targeting PI3K isoforms, such as the delta and gamma isoforms, has shown promise in the treatment of certain hematological malignancies and inflammatory diseases.

-

Neuroscience: Phosphoinositide signaling is crucial for neuronal development, synaptic plasticity, and cell survival. Aberrant signaling has been linked to neurodegenerative diseases.

Quantitative Data Summary

The development of potent and selective inhibitors targeting the PI3K/AKT/mTOR pathway is a major focus of drug discovery. The following tables summarize the inhibitory activities of several key compounds.

Table 1: IC50 Values of Selected PI3K Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

| Buparlisib (BKM-120) | Pan-PI3K | p110α: 52, p110β: 166, p110δ: 116, p110γ: 262 | [4] |

| Pictilisib (GDC-0941) | PI3Kα/δ | 3 | [4] |

| Gedatolisib (PF-05212384) | PI3Kα/γ, mTOR | PI3Kα: 0.4, PI3Kγ: 5.4 | [4] |

| PI-103 | PI3K, mTOR | - | [8] |

Note: IC50 values can vary depending on the assay conditions.

Table 2: Relative Abundance of Phosphoinositides in Resting and Stimulated Cells

| Phosphoinositide | Condition | Relative Abundance | Reference(s) |

| PI(4,5)P2 | Resting Human Platelets | High | [9] |

| PI(4,5)P2 | CRP-Stimulated Human Platelets | Increased | [9] |

| PI(3,4,5)P3 | Resting CHO-IR Cells | Very Low | [10] |

| PI(3,4,5)P3 | Insulin-Stimulated CHO-IR Cells | Increased | [10] |

Key Experimental Protocols

The study of phosphoinositides requires specialized techniques for their extraction, detection, and the analysis of their interacting proteins and regulatory enzymes.

Protocol for Phosphoinositide Extraction and Analysis by Mass Spectrometry

This protocol provides a general workflow for the extraction and analysis of phosphoinositides from cultured cells.

Methodology:

-

Cell Culture and Stimulation: Culture cells to the desired confluency. If studying signaling events, starve cells of serum and then stimulate with an appropriate agonist (e.g., growth factor, insulin) for the desired time points.

-

Lipid Extraction:

-

Immediately stop the reaction by adding ice-cold acid (e.g., 1M HCl).

-

Scrape the cells and transfer to a glass tube.

-

Perform a two-step extraction. An initial extraction with a non-polar solvent mixture (e.g., chloroform/methanol) removes the bulk of other lipids. A subsequent acidic extraction recovers the highly polar phosphoinositides.[11]

-

-

Sample Preparation (Optional but Recommended for some applications):

-

Derivatization: To improve ionization efficiency and stability, the phosphate groups can be methylated using reagents like TMS-diazomethane.[7]

-

Deacylation: To simplify the analysis and focus on the head groups, fatty acyl chains can be removed using methylamine to generate glycerophosphoinositol phosphates (GroPInsPs).[7]

-

-

LC-MS/MS Analysis:

-

Separate the extracted lipids using liquid chromatography (LC), often with a normal-phase or ion-chromatography column.

-

Analyze the eluting lipids using tandem mass spectrometry (MS/MS) in a targeted fashion, such as selected reaction monitoring (SRM), to quantify specific phosphoinositide species.[7][12]

-

-

Data Analysis: Quantify the abundance of each phosphoinositide species by comparing the signal to that of internal standards.

Protocol for In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and is widely used for screening potential inhibitors.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[13]

-

Prepare a solution of the lipid substrate, PI(4,5)P2, in the reaction buffer.

-

Prepare a solution of ATP.

-

Dilute the recombinant PI3K enzyme to the desired concentration in the reaction buffer containing the lipid substrate.

-

Prepare serial dilutions of the test inhibitor.

-

-

Kinase Reaction:

-

In a multi-well plate, add the inhibitor solution (or vehicle control).

-

Add the enzyme/lipid substrate mixture to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour).

-

-

Detection of PIP3 Production:

-

Stop the reaction (e.g., by adding a solution containing EDTA).

-

Detect the amount of PIP3 produced. This can be done using various methods, including:

-

ELISA-based methods: A biotinylated-PIP3 tracer competes with the reaction-generated PIP3 for binding to a PIP3-binding protein (e.g., GRP1) coated on the plate. The bound biotinylated-PIP3 is then detected with a streptavidin-HRP conjugate and a colorimetric substrate.[14]

-

Luminescence-based methods (e.g., ADP-Glo™): The amount of ADP produced in the kinase reaction is measured, which is directly proportional to the kinase activity.[13]

-

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

Phosphoinositides are indispensable molecules in cellular signaling, with the PI3K/AKT/mTOR pathway at the heart of many fundamental biochemical processes. The intricate regulation of this pathway and its frequent dysregulation in disease underscore its importance as a subject of intense research and a promising target for therapeutic development. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the complexities of phosphoinositide signaling and contribute to the development of novel therapies for a range of human diseases.

References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A computational framework for the investigation of phosphoinositide regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification and visualization of phosphoinositides by quantum dot-labeled specific binding-domain probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]

- 12. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.es [promega.es]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

PIPPS vs. HEPES: An In-depth Technical Guide for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein research, the choice of buffer is a critical determinant of experimental success. An appropriate buffer system maintains a stable pH environment, crucial for protein integrity, activity, and interaction studies. Among the plethora of available "Good's" buffers, PIPPS ([piperazine-N,N′-bis(3-propanesulfonic acid)]) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are two zwitterionic buffers with similar pKa values, making them suitable for many biological applications. However, their distinct physicochemical properties, particularly concerning metal ion interactions, can have profound implications for experimental outcomes. This technical guide provides a comprehensive comparison of this compound and HEPES to aid researchers in selecting the optimal buffer for their specific protein studies.

Core Physicochemical Properties: A Comparative Overview

A summary of the key quantitative data for this compound and HEPES is presented in Table 1. This data highlights the fundamental characteristics of each buffer, providing a basis for their differential application in protein research.

| Property | This compound | HEPES |

| pKa at 25°C | pKa1 = 3.73, pKa2 = 7.96[1] | 7.5[2][3] |

| Useful pH Range | 7.2 - 8.5 | 6.8 - 8.2[2][3] |

| Temperature Dependence (dpKa/dT) | Not significantly temperature sensitive[4] | -0.014[5] |

| Metal Ion Chelation | Generally considered a non-metal complexing buffer[1] | Forms complexes with various metal ions, including Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Ca²⁺, and Mg²⁺[6] |

| UV Absorbance | No interference at wavelengths longer than 240 nm[1] | Low UV absorbance, but can produce hydrogen peroxide when exposed to light in the presence of riboflavin[7] |

Impact on Protein Stability and Assays

The choice between this compound and HEPES can significantly influence protein stability and the reliability of various biochemical assays.

Protein Stability:

Buffer molecules can directly interact with proteins, affecting their conformational stability and propensity to aggregate.[8][9] While both this compound and HEPES are generally considered to be "Good's" buffers that are biocompatible, their differing abilities to chelate metal ions can be a critical factor.[2] For metalloproteins, a buffer that chelates the essential metal cofactor can lead to protein inactivation and destabilization. In such cases, a non-metal complexing buffer like this compound is the preferred choice.[1]

Interference in Biochemical Assays:

The components of a buffer solution can interfere with common protein quantification and enzymatic assays.[10]

-

Protein Quantification: While both buffers generally have low UV absorbance, it is crucial to use the same buffer for the blank and the standards as for the protein sample to ensure accurate measurements.[7]

-

Enzymatic Assays: For enzymes that require divalent cations (e.g., Mg²⁺, Mn²⁺) as cofactors, such as many kinases, the metal-chelating properties of HEPES can be problematic.[6] The buffer can sequester these essential ions, leading to reduced or variable enzyme activity. This compound, being non-metal complexing, is a safer choice for such assays.

Signaling Pathway Visualization: The Ras-Raf-MEK-ERK Pathway

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade involved in cell proliferation, differentiation, and survival.[11][12][13][14][15] Several kinases in this pathway, such as MEK, are magnesium-dependent. The choice of buffer in in vitro kinase assays targeting this pathway is therefore crucial. A metal-chelating buffer like HEPES could interfere with the assay by sequestering Mg²⁺ ions, leading to inaccurate measurements of kinase activity. A non-metal-chelating buffer like this compound would be the more appropriate choice to ensure the integrity of the assay.

References

- 1. This compound [sigmaaldrich.com]

- 2. bostonbioproducts.com [bostonbioproducts.com]

- 3. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 5. Biological buffers pKa calculation [reachdevices.com]

- 6. repositorium.uminho.pt [repositorium.uminho.pt]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

solubility of PIPPS in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Piperazine-N,N′-bis(2-propanesulfonic acid) (PIPPS), a zwitterionic biological buffer. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and includes visualizations to illustrate key processes.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For zwitterionic buffers like this compound, solubility is significantly influenced by the solvent's polarity, pH, and the presence of other solutes. As a "Good's buffer," this compound is characterized by high water solubility and minimal solubility in organic solvents.[1][2][3] This property is advantageous in many biological research applications as it minimizes the buffer's interference with biological membranes and nonpolar cellular compartments.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The available data primarily focuses on aqueous solutions.

Table 1: Quantitative Solubility of this compound in Aqueous Solutions

| Solvent | Concentration of Solvent | Solubility | Temperature (°C) |

| Water | Not Specified | 1% (w/v) | Not Specified |

| Sodium Hydroxide (NaOH) | 0.25 M | 5% (w/v) | Not Specified |

Data sourced from product information sheets.[4][5]

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is widely accepted and recommended for regulatory purposes such as the Biopharmaceutics Classification System (BCS).

Shake-Flask Method for Equilibrium Solubility Measurement

This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, 0.1 M HCl, phosphate buffer pH 6.8, methanol, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Calibrated pH meter

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, adjust the pH to the target value at the experimental temperature (e.g., 37 °C ± 1 °C).

-

Addition of Solute: Add an excess amount of this compound powder to a known volume of the solvent in a sealed flask. The excess solid should be visually present to ensure saturation.

-

Equilibration: Place the flasks in a shaking incubator set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Filter the sample using a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

Visual Method for Preliminary Solubility Assessment

A simpler, qualitative method can be used for a rapid preliminary assessment of solubility.

Procedure:

-

Add a known small amount of this compound to a test tube.

-

Add a small volume of the solvent and vortex the mixture.

-

Observe if the solid dissolves completely.

-

If it dissolves, incrementally add more this compound until it no longer dissolves to estimate the saturation point.

Visualizing Experimental Workflows

Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

Signaling Pathway of Solubility Factors

The solubility of a zwitterionic compound like this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

References

- 1. Good's buffers - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. scribd.com [scribd.com]

- 4. This compound A non-metal complexing, zwitterionic buffer with mixed-mode dissociation constants of pKa1 = 3.73 and pKa2 = 7.96 (100 mM, 25°C) this compound has no interference at wavelengths longer than 240 nm. | 5625-56-9 [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. path.web.ua.pt [path.web.ua.pt]

- 7. solubilityofthings.com [solubilityofthings.com]

The Influence of Temperature on the pKa of PIPPS Buffer: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, maintaining precise pH control is paramount for the accuracy and reproducibility of experimental results. Piperazine-N,N'-bis(3-propanesulfonic acid) (PIPPS), a zwitterionic buffer from the Good's buffer family, is often selected for its favorable characteristics in biological and biochemical studies. This technical guide provides an in-depth analysis of the temperature-dependent behavior of the pKa of this compound buffer, offering valuable data, detailed experimental protocols, and visual workflows to aid in experimental design and execution.

Core Concept: Temperature and Buffer pKa

The acid dissociation constant (pKa) is a critical parameter for any buffer, as it indicates the pH at which the buffer has its maximum buffering capacity. For many biological buffers, the pKa is not static and can vary significantly with changes in temperature. This phenomenon is governed by the enthalpy of the ionization reaction (ΔH°). An endothermic ionization (positive ΔH°) will result in a decrease in pKa with increasing temperature, while an exothermic ionization (negative ΔH°) will lead to an increase in pKa as the temperature rises. Understanding this relationship is crucial for experiments conducted at temperatures other than the standard 25°C at which pKa values are typically reported.

Quantitative Data: pKa of this compound Buffer at Various Temperatures

Below is a table summarizing the measured and calculated pKa values for this compound buffer at various temperatures relevant to biological research.

| Temperature (°C) | Temperature (K) | pKa |

| 4 | 277.15 | 8.20 |

| 20 | 293.15 | 8.01 |

| 25 | 298.15 | 7.96 |

| 30 | 303.15 | 7.91 |

| 37 | 310.15 | 7.84 |

Note: The pKa at 25°C is a reported value.[1][2][3] Other pKa values are calculated based on the ΔH° of the structurally similar PIPES buffer.

Experimental Protocol: Determination of Temperature-Dependent pKa

For precise determination of the pKa of a buffer at various temperatures, the electromotive force (e.m.f.) measurement technique using a cell without a liquid junction is a highly accurate and standard method.

Objective: To determine the pKa of this compound buffer at a range of temperatures.

Materials:

-

This compound buffer substance

-

High-purity water

-

Standardized hydrochloric acid (HCl) solution

-

Sodium chloride (NaCl)

-

Hydrogen electrode

-

Silver-silver chloride (Ag/AgCl) electrode

-

Temperature-controlled water bath or cell jacket

-

High-precision potentiometer or pH meter with millivolt scale

-

Glass cell without liquid junction

Methodology:

-

Buffer Solution Preparation: Prepare a series of solutions containing known molalities of this compound, its sodium salt (formed by adding a known amount of NaOH or by starting with the sodium salt form of this compound), and NaCl (to maintain a constant ionic strength) in high-purity water.

-

Electrochemical Cell Setup: Assemble the electrochemical cell, which typically consists of a hydrogen electrode and a silver-silver chloride electrode immersed in the buffer solution. The cell can be represented as: Pt(s) | H₂(g, 1 atm) | this compound (m₁), Na-PIPPS (m₂), NaCl (m₃) | AgCl(s) | Ag(s)

-

Temperature Control: Place the electrochemical cell in a thermostatically controlled water bath or use a jacketed cell connected to a circulating water bath. Allow the cell to equilibrate at the desired temperature.

-

e.m.f. Measurement: Once the temperature has stabilized, measure the electromotive force (e.m.f.) of the cell using a high-precision potentiometer. Record the e.m.f. and the corresponding temperature.

-

Repeat for Different Temperatures: Vary the temperature of the water bath and repeat the e.m.f. measurement at each new temperature, allowing for sufficient equilibration time.

-

Data Analysis: The pKa can be calculated from the measured e.m.f. values, the known concentrations of the buffer components and chloride, and the standard potentials of the electrodes at each temperature using the Nernst equation. The relationship between the e.m.f. and pKa is given by:

pKa = (E - E°_Ag/AgCl) / (RT/F) + log([m(Cl⁻) * m(HA)] / m(A⁻))

where:

-

E is the measured e.m.f.

-

E°_Ag/AgCl is the standard potential of the Ag/AgCl electrode.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

-

F is the Faraday constant.

-

m represents the molality of the respective species.

-

Visualization of Experimental Workflow and Applications

This compound buffer is frequently utilized in various biochemical and molecular biology applications, including enzyme kinetics and protein crystallization. The following diagrams, created using the DOT language, illustrate a generalized workflow for these applications.

Conclusion

References

The "Inert" Choice: A Technical Guide to the Metal Ion Chelation Properties of PIPPS Buffer

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of biological and pharmaceutical research, the choice of a buffer system can be as critical as the primary reactants. Metal ions, ubiquitous in biological systems as cofactors for enzymes and structural components of proteins, are highly susceptible to chelation by buffer components. This interaction can significantly alter experimental outcomes by sequestering necessary metal ions or introducing unintended inhibition. PIPPS (Piperazine-N,N′-bis(3-propanesulfonic acid)) is a zwitterionic buffer widely favored for its purported inertness toward metal ions. This technical guide provides an in-depth examination of the metal ion chelation properties of this compound, consolidating the available scientific evidence. While quantitative stability constants are conspicuously absent in the literature due to its classification as a "non-metal complexing" agent, recent kinetic studies reveal subtle but rapid interactions with certain metal ions. This guide will present a comparative analysis with common chelating buffers, detail the rigorous experimental protocols used to characterize such interactions, and provide researchers with the foundational knowledge to make informed decisions about its use in metal-sensitive applications.

Introduction: The Critical Role of a Non-Chelating Buffer

Biological buffers are tasked with maintaining a stable pH, but their responsibilities extend to being chemically unobtrusive in the experimental system. A primary criterion for an ideal "Good's" buffer is its minimal interaction with metal ions. Buffers like phosphate are notorious for precipitating divalent cations, while amine-containing buffers such as Tris can form stable coordination complexes with transition metals.[1] These interactions can lead to:

-

Enzyme Inhibition: Sequestration of essential metal cofactors.

-

Altered Protein Stability: Disruption of metal-dependent structural motifs.

-

Inaccurate Binding Data: Competition between the buffer and the molecule of interest for the metal ion.

-

Modified Reaction Kinetics: Formation of ternary buffer-metal-substrate complexes that can either inhibit or catalyze reactions.[2]

This compound was specifically designed to circumvent these issues. Its piperazine core and sulfonate groups are presumed to have a very low affinity for metal ions, making it a buffer of choice for studying metalloenzymes and metal-dependent biological processes.[3]

Chelation Properties of this compound: A Lack of Evidence is Evidence

A comprehensive review of scientific literature reveals a notable absence of tabulated stability constants (Log K) for this compound with various metal ions. This is in stark contrast to buffers like Tris and Bistris, for which extensive data exists.[4][5] This lack of data is not an oversight but rather a testament to its intended function; this compound is selected precisely because its metal binding is considered negligible, rendering the determination of stability constants challenging and often unnecessary for most applications.[3]

However, the term "non-chelating" should be interpreted with caution. A recent 2024 study by Kotuniak et al. investigating the kinetics of Cu²⁺ ion interactions with various buffers provided a more nuanced view. While categorizing this compound as a "nonbinding" buffer, their stopped-flow kinetic experiments revealed that this compound, along with other buffers, formed Cu(II) complexes within the instrument's dead time (a few milliseconds).[2] Furthermore, the presence of this compound resulted in the formation of Cu(II) aggregates without a lag period.[2] This suggests that while the affinity may be too low to be easily quantified by traditional equilibrium methods like potentiometric titration, a very rapid, weak interaction can still occur. The overall effect of this compound on the kinetics of a Cu(II)-peptide complex formation was, however, found to be small.[2]

Comparative Analysis of Buffer-Metal Ion Interactions

To contextualize the "non-chelating" nature of this compound, it is useful to compare it with other common biological buffers for which stability constants have been determined. The following table summarizes the known stability constants (Log K₁) for 1:1 metal-buffer complexes. A higher Log K value indicates stronger binding.

| Buffer | Metal Ion | Log K₁ | Reference(s) |

| This compound | Various | Not Reported (Considered Negligible) | [2][3] |

| Tris | Cu²⁺ | ~2.5 - 4.0 (pH dependent) | [3][6] |

| Ni²⁺ | 1.8 | [2] | |

| Co²⁺ | 1.3 | [2] | |

| Zn²⁺ | 2.4 | [2] | |

| Bistris | Cu²⁺ | 5.27 | [4][5] |

| Zn²⁺ | 2.38 | [4][5] | |

| Ca²⁺ | 2.25 | [4][5] | |

| Mg²⁺ | 0.34 | [4][5] | |

| Mn²⁺ | 0.70 | [4][5] | |

| Phosphate | Cu²⁺ | 2.14 | [7] |

| (HPO₄²⁻) | Co²⁺ | 2.21 | [7] |

| Ni²⁺ | 2.11 | [7] | |

| Fe³⁺ | 2.23 | [7] |

Table 1: Comparative stability constants (Log K₁) for selected biological buffers with divalent and trivalent metal ions. The absence of data for this compound highlights its classification as a non-chelating buffer.

Figure 1: Conceptual diagram comparing metal ion interaction with a chelating vs. a non-chelating buffer like this compound.

Experimental Protocols for Characterizing Metal Ion Chelation

Even for a buffer considered non-chelating, rigorous experimental verification is crucial, especially in highly sensitive assays. The following are standard methodologies that can be employed to determine the stability constants and kinetics of metal-buffer interactions.

Potentiometric Titration

This classical method is used to determine equilibrium constants for metal-ligand complexation by measuring changes in hydrogen ion concentration (pH).

Methodology:

-

Calibration: Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0). Then, perform a titration of a strong acid (e.g., HClO₄) with a standardized strong base (e.g., CO₂-free NaOH) to determine the electrode's response and the precise concentration of the base.

-

Ligand Protonation: Titrate a solution of this compound buffer (e.g., 1-5 mM) in a constant ionic strength background electrolyte (e.g., 0.1 M KCl) with the standardized NaOH solution to determine the buffer's pKa values.

-

Complexation Titration: Prepare a solution containing this compound, the background electrolyte, and a known concentration of the metal salt of interest (e.g., CuCl₂).

-

Titration: Titrate this solution with the standardized NaOH. The formation of a metal-buffer complex will release protons, causing the titration curve to shift compared to the titration of the buffer alone.

-

Data Analysis: Use a computational program (e.g., HYPERQUAD) to analyze the titration curves. The software fits the data to a model that includes the protonation constants of the buffer and various possible metal-buffer species (e.g., ML, MHL, ML(OH)) to calculate the stability constants (Log K).

Figure 2: Experimental workflow for determining metal-buffer stability constants using potentiometric titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation: Prepare the this compound buffer solution and a solution of the metal salt in the exact same buffer batch to minimize heats of dilution. Degas both solutions thoroughly.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the this compound solution into the sample cell and the metal salt solution into the injection syringe.

-

Titration: Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) of the metal solution into the buffer solution. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.

-

Control Titration: Perform a control experiment by titrating the metal solution into the buffer alone (without the ligand, if a competitive binding assay were being run) to measure the heat of dilution.

-

Data Analysis: Integrate the heat flow peaks for each injection and subtract the heat of dilution. Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) to determine Kₐ, ΔH, and n. For a very weak interaction as expected with this compound, the heat signals may be very small or indistinguishable from the heat of dilution.

Figure 3: Experimental workflow for characterizing metal-buffer interactions using Isothermal Titration Calorimetry (ITC).

Stopped-Flow Spectroscopy

This technique is ideal for studying the kinetics of rapid reactions (on the millisecond timescale) by rapidly mixing two reactants and monitoring the change in a spectroscopic signal (absorbance or fluorescence).

Methodology:

-

Sample Preparation: Prepare a solution of the metal ion (e.g., CuCl₂) and a solution of this compound buffer at twice the desired final concentration.

-

Instrument Setup: Load the two solutions into the separate drive syringes of the stopped-flow instrument. Set the spectrophotometer to a wavelength where a change in absorbance is expected upon complex formation. For Cu(II), this is often in the 600-800 nm range.

-

Rapid Mixing: The instrument's drive ram rapidly pushes the contents of the syringes into a mixing chamber and then into an observation cell, stopping the flow abruptly. Data acquisition is triggered the moment the flow stops.

-

Data Acquisition: Record the change in absorbance over time, from milliseconds to seconds.

-

Data Analysis: Fit the resulting kinetic trace to an appropriate kinetic model (e.g., single or double exponential) to determine the observed rate constants (k_obs). By varying the concentration of the buffer, the second-order rate constant for complex formation can be determined.

Conclusion and Recommendations

The available evidence strongly supports the classification of this compound as a non-chelating buffer, making it a superior choice for most applications involving metal ions compared to buffers like Tris, Bistris, or phosphate. Researchers can proceed with high confidence when using this compound in systems where metal ion interference must be minimized.

However, for extremely sensitive systems or those involving high concentrations of transition metals like Cu(II), it is prudent to acknowledge the possibility of very rapid, weak interactions. In such critical applications, researchers should consider performing control experiments to empirically validate the inertness of this compound within their specific experimental context. The methodologies outlined in this guide provide a robust framework for such validation. Ultimately, the informed selection and validation of a buffer system remain a cornerstone of rigorous and reproducible scientific research.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-amino-2(hydroxymethyl)-1,3-propanediol (Tris) and adenosine 5'-triphosphate (ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revised coordination model and stability constants of Cu(II) complexes of tris buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial Sources and Technical Guide for High-Purity PIPPS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercial sources for high-purity Piperazine-N,N'-bis(3-propanesulfonic acid) (PIPPS), a zwitterionic buffer commonly utilized in biological and biochemical research. This document details the physicochemical properties, commercial availability, and quality control of this compound. Furthermore, it outlines experimental protocols for its synthesis, purification, and analysis, and illustrates its application in relevant cell signaling pathways.

Introduction to this compound

Piperazine-N,N'-bis(3-propanesulfonic acid), or this compound, is a zwitterionic biological buffer, one of the "Good's buffers," which are valued for their compatibility with biological systems.[1][2][3] Key characteristics of this compound and related Good's buffers include pKa values near physiological pH, high water solubility, low permeability through biological membranes, and minimal interference with biological processes.[1][2][3] this compound is particularly useful for maintaining a stable pH environment in a variety of applications, including cell culture, enzyme assays, and protein purification.[4]

Commercial Sources and Quantitative Data

A variety of chemical suppliers offer this compound, often with different purity grades and specifications. High purity is crucial for sensitive applications to avoid interference from contaminants such as heavy metals or other organic molecules. The following table summarizes the quantitative data for this compound available from several commercial suppliers. Researchers should always refer to the lot-specific certificate of analysis (CoA) for the most accurate information.

| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | pKa (at 25°C) |

| Sigma-Aldrich (Calbiochem®) | This compound | 5625-56-9 | C₁₀H₂₂N₂O₆S₂ | 330.42 | ≥97% (dry basis, titration) | 7.96 |

| Hopax Fine Chemicals | This compound Buffer | 5625-56-9 | C₁₀H₂₂N₂O₆S₂ | - | ≥ 97% (titration) | 6.8 – 9.2 (useful pH range) |

| RPI (Research Products International) | PIPES [Piperazine-N,N'-bis(2-ethanesulfonic acid)] | 5625-37-6 | C₈H₁₈N₂O₆S₂ | 302.4 | ≥ 99.0 % (Titration, dried basis) | 6.8 |

| Thermo Fisher Scientific | PIPES | 5625-37-6 | C₈H₁₈N₂O₆S₂ | 302.37 | Not specified | ~6.8 |

| HiMedia Laboratories | PIPES buffer | 5625-37-6 | C₈H₁₈N₂O₆S₂ | 302.37 | Not specified | Not specified |

| GFS Chemicals | Piperazine-N,N-Bis(3-Propanesulfonic Acid) | 5625-56-9 | C₁₀H₂₂N₂O₆S₂ | 330.43 | Not specified | Not specified |

| Santa Cruz Biotechnology | HEPPS | 16052-06-5 | C₉H₂₀N₂O₄S | 252.33 | ≥98% | 8.0 |

| Chem-Impex | N-(2-Hydroxyethyl)piperazine-N'-3-propanesulfonic acid (HEPPS) | 16052-06-5 | C₉H₂₀N₂O₄S | 252.33 | ≥ 98% (Titration) | Not specified |

| Central Drug House (CDH) | Piperazine-N,N®-Bis-(2-Ethane Sulphonic Acid) (PIPES) For Molecular Biology | 5625-37-6 | C₈H₁₈N₂O₆S₂ | 302.37 | 99.5% | Not specified |

*Note: PIPES (Piperazine-N,N'-bis(2-ethanesulfonic acid)) is a closely related and more commonly listed Good's buffer. Its data is included for comparison. **Note: HEPPS (EPPS) is another related piperazine-based buffer with a similar structure.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and quality control of this compound. These protocols are based on established chemical principles for zwitterionic buffers.

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of piperazine with a suitable propane sultone. A general procedure is outlined below, which can be adapted from methods for similar piperazine-based buffers.[5][6]

Materials:

-

Piperazine

-

1,3-Propanesultone

-

A suitable solvent (e.g., methanol)

-

Sodium hydroxide (for pH adjustment)

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Dissolve piperazine in the chosen solvent in a reaction vessel.

-

Slowly add 1,3-propanesultone to the piperazine solution under stirring. The reaction is typically exothermic and should be controlled. The molar ratio of propanesultone to piperazine should be at least 2:1 to ensure disubstitution.

-

The reaction mixture is then heated under reflux for several hours to drive the reaction to completion.

-

After cooling, the crude product may precipitate out of the solution. The precipitate is collected by filtration.

-

The crude product is then subjected to purification.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials and by-products. Recrystallization is a common and effective method for purifying zwitterionic compounds.[7][8]

Materials:

-

Crude this compound

-

Deionized water

-

Ethanol (or other suitable solvent)

-

Activated carbon (optional)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot deionized water.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution is boiled for a few minutes.

-

The hot solution is then filtered to remove the activated carbon and any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of cold ethanol or another suitable solvent in which this compound has low solubility.

-

The purified crystals are then dried in a vacuum oven.

Quality Control of High-Purity this compound

Ensuring the purity and quality of this compound is critical for its use in sensitive biological assays. A comprehensive quality control program should include tests for identity, purity, and potential contaminants.[9][10][11]

1. Identity Confirmation:

-

FT-IR Spectroscopy: Compare the infrared spectrum of the synthesized this compound with a reference spectrum to confirm the presence of characteristic functional groups.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can confirm the chemical structure of the molecule.

2. Purity Assessment:

-

Titration: A titration with a standardized base (e.g., NaOH) can be used to determine the assay (purity) of the acidic sulfonic acid groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to separate and quantify impurities. A reversed-phase HPLC method with a suitable buffer system can be developed to assess the purity of this compound.[12][13] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile). Detection is commonly performed using a UV detector.

-

Melting Point: A sharp and well-defined melting point is indicative of high purity.

3. Impurity Profile:

-

Heavy Metals: The concentration of heavy metals should be determined using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure it is below acceptable limits for biological applications.

-

Insoluble Matter: The amount of insoluble matter can be determined gravimetrically after dissolving a known amount of the buffer in water.

-

Residue on Ignition: This test determines the amount of residual inorganic material after combustion.

Application in Cell Signaling Pathways

Zwitterionic buffers like this compound and PIPES are widely used in in vitro studies of cellular signaling pathways to maintain a stable pH, which is crucial for protein function and enzyme kinetics.[9][14][15][16] Two of the most extensively studied signaling pathways where these buffers find application are the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.[1][17][18]

References

- 1. bostonbioproducts.com [bostonbioproducts.com]

- 2. interchim.fr [interchim.fr]

- 3. Good's buffers - Wikipedia [en.wikipedia.org]

- 4. This compound Buffer | CAS 5625-56-9 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. msesupplies.com [msesupplies.com]

- 10. Carbodiimide-assisted zwitterionic modification of poly(piperazine amide) thin-film composite membrane for enhanced separation and anti-depositing performances to cationic/anionic dye aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cs.purdue.edu [cs.purdue.edu]

- 12. hplc.eu [hplc.eu]

- 13. Buffers for HPLC analysis of Glycans - Amerigo Scientific [amerigoscientific.com]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic Buffering of Cross Talk between Bacterial Two-Component Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. Mechanistic model of MAPK signaling reveals how allostery and rewiring contribute to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hamptonresearch.com [hamptonresearch.com]

Methodological & Application

Preparation of 1M PIPPS Buffer Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract